2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide
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Overview
Description
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiazole ring, a phenylacetamide moiety, and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanone with thioamide derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic approaches to enhance the efficiency and selectivity of the synthesis process. For example, Escherichia coli cells expressing specific mutant enzymes can be employed to reduce intermediates to the desired product with high optical purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitutions can occur under specific conditions, using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 2-Chloro-4,5-difluorobenzoic acid
- 2-Chloro-N-(3,4-difluorophenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its specific combination of a thiazole ring and multiple halogen substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H11ClF2N2OS |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H11ClF2N2OS/c18-15(10-4-2-1-3-5-10)16(23)22-17-21-14(9-24-17)11-6-7-12(19)13(20)8-11/h1-9,15H,(H,21,22,23) |
InChI Key |
BLZPMFMEVCHTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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